molecular formula C11H22O2 B1294712 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene CAS No. 67674-46-8

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Cat. No. B1294712
CAS RN: 67674-46-8
M. Wt: 186.29 g/mol
InChI Key: RDHNTAXPFZIMDN-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a chemical compound with the molecular formula C11H22O2 . It has a molecular weight of 186.29 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene involves the reaction of 2,2,5-trimethyl-4-hexenal (derived from isobutyraldehyde and prenyl chloride) with methanol in the presence of calcium chloride .


Molecular Structure Analysis

The IUPAC name for this compound is 6,6-dimethoxy-2,5,5-trimethyl-2-hexene . The InChI code is 1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 .


Physical And Chemical Properties Analysis

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Acidolysis of Lignin Model Compounds

A study by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significant role of the presence of the γ-hydroxymethyl group and a hydride transfer mechanism in the acidolysis process. This could suggest applications in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).

Antioxidant Applications

Research on ethoxyquin and its analogues, as reviewed by de Koning (2002), indicates the importance of these compounds in protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting potential applications in food preservation and the stabilization of sensitive ingredients (de Koning, 2002).

Analytical Methods for Determining Antioxidant Activity

Munteanu and Apetrei (2021) reviewed the analytical methods used in determining antioxidant activity, which could be relevant for evaluating the antioxidant potential of various compounds, including possibly 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Munteanu & Apetrei, 2021).

Polyoxymethylene Dimethyl Ethers (OME) as Fuels

Baranowski, Bahmanpour, and Kröcher (2017) reviewed the catalytic synthesis of polyoxymethylene dimethyl ethers (OME), emphasizing their reduced emissions and potential as diesel fuel alternatives. This suggests applications in the development of cleaner combustion processes (Baranowski et al., 2017).

Chemical Modification of Xylan

Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, which could imply potential applications in biopolymer development and modification techniques for renewable materials (Petzold-Welcke et al., 2014).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding release to the environment .

properties

IUPAC Name

6,6-dimethoxy-2,5,5-trimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHNTAXPFZIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052366
Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

66 mg/L @ 20 °C (exp)
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

CAS RN

67674-46-8
Record name Methyl pamplemousse
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Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
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Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 6, 6-Dimethoxy-2, 5, 5-trimethylhex-2-ene was evaluated for genotoxicity, repeated …
L Di Nicolantonio, MR Gigliobianco, DV Peregrina… - Cosmetics, 2022 - mdpi.com
“Seta e Ciliegia” and “Narguilé” fragrances were mixed to form a binary blend with chemically stable, non-volatile, odourless, simple bases of different lipophilicity widely used in skin …
Number of citations: 2 www.mdpi.com
B Förster, R Bertermann, P Kraft, R Tacke - Organometallics, 2014 - ACS Publications
Sila-rhubafuran (1b), a silicon analogue of the grapefruit odorant rhubafuran (1a), was synthesized and isolated as a 1:1 mixture of two racemic diastereomers. In addition, the …
Number of citations: 23 pubs.acs.org
AV Sadovoy, MV Lomova, MN Antipina… - … applied materials & …, 2013 - ACS Publications
Layer-by-layer assembled shells are prospective candidates for encapsulation, stabilization, storage, and release of fragrances. A shell comprising four alternative layers of a protein …
Number of citations: 81 pubs.acs.org
ALAEOIL API, CF SAE - 2019 - dovox.nl
Human health hazards: Causes skin irritation. Causes serious eye damage. May cause an allergic skin reaction. Physical/chemical hazards: Not classified as dangerous according to …
Number of citations: 832 dovox.nl

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